molecular formula C10H8ClNOS B2768348 (2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether CAS No. 339018-23-4

(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether

Cat. No. B2768348
CAS RN: 339018-23-4
M. Wt: 225.69
InChI Key: DKLDULIVLVOTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether” is a unique chemical compound with the molecular formula C10H8ClNOS . It has a molecular weight of 225.69 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is Clc1ncc (COc2ccccc2)s1 . The InChI is 1S/C10H8ClNOS/c11-10-12-6-9 (14-10)7-13-8-4-2-1-3-5-8/h1-6H,7H2 . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.69 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

High-Temperature Water Reactions

Research on the reactions of allyl phenyl ether in high-temperature water reveals the potential of using environmentally benign alternatives to traditional solvents or acid catalysts for chemical transformations. This study indicates the broader application of high-temperature water in facilitating diverse product distributions from similar compounds, potentially including "(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether" under varying conditions (Bagnell et al., 1996).

Photocatalytic Degradation of Organic Dye Pollutants

A study on the preparation of coordination complexes for the degradation of methyl violet dye showcases the application of chemical compounds in environmental remediation. While the research primarily focuses on ether-bridged dicarboxylic acid and its complexes, it highlights the potential role that related compounds like "this compound" could play in photocatalytic processes for cleaning up organic pollutants (Lu et al., 2021).

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives, including those related to "this compound," has been explored. These studies demonstrate the synthesis and characterization of compounds for their activity against various bacterial and fungal strains, suggesting a pathway for the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).

Electrochemical and Optical Properties

Investigations into the synthesis and properties of novel poly(aryl ether)s with isolated chromophores reveal insights into material science applications. Such research could inform the development of materials with specific electrochemical and optical properties, potentially including derivatives of "this compound" for applications in electronics or photonics (Hwang & Chen, 2001).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . The MSDS (Material Safety Data Sheet) for this compound can be found on the Sigma-Aldrich website .

Mechanism of Action

properties

IUPAC Name

2-chloro-5-(phenoxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c11-10-12-6-9(14-10)7-13-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLDULIVLVOTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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